N,N-dimethyl-4-methylsulfanylbenzenesulfonamide
Description
N,N-dimethyl-4-methylsulfanylbenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which also contains a methylsulfanyl group and two dimethyl groups
Properties
IUPAC Name |
N,N-dimethyl-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBOCCMZFKOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-methylsulfanylbenzenesulfonamide typically involves the reaction of 4-methylsulfanylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-methylsulfanylbenzenesulfonamide can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-methylsulfanylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of certain biological molecules, allowing it to interact with enzymes and potentially inhibit their activity.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-methylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-4-sulfamoylbenzamide
- N,N-dimethyl-4-iodobenzenesulfonamide
- N,4-dimethyl-N-phenylbenzenesulfonamide
Uniqueness: N,N-dimethyl-4-methylsulfanylbenzenesulfonamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds. This group can undergo specific chemical reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other sulfonamides lacking this functional group.
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